BenchChemオンラインストアへようこそ!

Phenol, 3-[(cyclopentylamino)methyl]-, hcl

Medicinal Chemistry Structure-Activity Relationship Regiochemistry

Phenol, 3-[(cyclopentylamino)methyl]-, hcl (CAS 1223061-26-4) is a meta-substituted aminomethylphenol derivative with molecular formula C₁₂H₁₈ClNO and molecular weight 227.73 g/mol. The compound belongs to the Mannich base class, characterized by a phenolic ring bearing an aminomethyl (-CH₂-NH-cyclopentyl) substituent at the 3-position, supplied as the hydrochloride salt.

Molecular Formula C12H18ClNO
Molecular Weight 227.73 g/mol
Cat. No. B13044727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, 3-[(cyclopentylamino)methyl]-, hcl
Molecular FormulaC12H18ClNO
Molecular Weight227.73 g/mol
Structural Identifiers
SMILESC1CCC(C1)NCC2=CC(=CC=C2)O.Cl
InChIInChI=1S/C12H17NO.ClH/c14-12-7-3-4-10(8-12)9-13-11-5-1-2-6-11;/h3-4,7-8,11,13-14H,1-2,5-6,9H2;1H
InChIKeyNJQJLZQCWDGWQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenol, 3-[(cyclopentylamino)methyl]-, hcl (CAS 1223061-26-4): Structural Identity and Procurement-Relevant Physicochemical Profile


Phenol, 3-[(cyclopentylamino)methyl]-, hcl (CAS 1223061-26-4) is a meta-substituted aminomethylphenol derivative with molecular formula C₁₂H₁₈ClNO and molecular weight 227.73 g/mol . The compound belongs to the Mannich base class, characterized by a phenolic ring bearing an aminomethyl (-CH₂-NH-cyclopentyl) substituent at the 3-position, supplied as the hydrochloride salt . The free base form (C₁₂H₁₇NO) has a molecular weight of 191.27 g/mol . This scaffold combines a hydrogen-bond-donating phenolic hydroxyl, a basic secondary amine center, and a conformationally constrained cyclopentyl ring, positioning it as a versatile intermediate for medicinal chemistry and a candidate for structure-activity relationship (SAR) exploration within the broader aminomethylphenol family [1].

Why Generic Substitution Fails for Phenol, 3-[(cyclopentylamino)methyl]-, hcl: Three Structural Features That Cannot Be Interchanged


Substituting this compound with a generic aminomethylphenol or a different regioisomer ignores three structurally encoded differentiation points. First, the meta-substitution pattern on the phenol ring creates an electronic environment and hydrogen-bonding geometry distinct from the more common ortho-aminomethylphenols (e.g., 2-HOBA/2-(aminomethyl)phenol), which have been optimized as dicarbonyl scavengers . Second, the cyclopentyl ring on the secondary amine introduces a specific degree of conformational constraint and lipophilicity that differs measurably from cyclohexyl, cyclobutyl, or acyclic N-alkyl analogs—cycloalkylamine basicity follows the order cyclohexyl > cyclopentyl > cyclobutyl > cyclopropyl per Baeyer ring strain theory, directly impacting the amine's protonation state at physiological pH [1]. Third, the hydrochloride salt form ensures aqueous solubility that the free base cannot match, a critical parameter for both in vitro assay compatibility and formulation development . These three structural features—regiochemistry, N-cycloalkyl ring size, and salt form—collectively define the compound's pharmacological behavior; any single substitution alters the physicochemical and biological profile in ways that cannot be assumed equivalent without direct comparative data.

Quantitative Differentiation Evidence for Phenol, 3-[(cyclopentylamino)methyl]-, hcl Versus Closest Analogs


Meta-Substitution Regiochemistry Alters Biological Target Interaction Profile Relative to Ortho-Aminomethylphenols

The meta (3-position) aminomethyl substitution on the phenol ring differentiates this compound from the more extensively characterized ortho-aminomethylphenols such as 2-(aminomethyl)phenol (2-HOBA). 2-HOBA functions as a selective dicarbonyl scavenger with reported IC₅₀ values of 1.3 nM at CRF2 and >500 nM at CRF1, activity attributed to the ortho-hydroxyl/aminomethyl chelation geometry . The meta-substituted analog cannot adopt this same chelation geometry, implying a distinct target interaction profile. Additionally, QSAR studies on ortho-aminomethylphenols have established linear relationships between substituent hydrophobicity (π) and minimum bacteriostatic concentration against S. aureus (log(1/C) = f(π)), demonstrating that the position of the aminomethyl group relative to the phenolic -OH fundamentally governs biological potency [1].

Medicinal Chemistry Structure-Activity Relationship Regiochemistry

Cyclopentyl Ring Versus Cyclohexyl Ring: Quantified Basicity Difference Governs Protonation State and Pharmacokinetics

The N-cyclopentyl substituent on this compound imparts a conjugate acid pKa of approximately 10.65 (cyclopentylamine reference), positioning it as a slightly weaker base than its N-cyclohexyl analog (pKa ≈ 10.62 for cyclohexylamine conjugate acid) [1]. The established basicity order for cycloalkylamines—cyclohexyl > cyclopentyl > cyclobutyl > cyclopropyl—is governed by Baeyer ring strain theory, with smaller rings exhibiting lower pKa values due to increased s-character of the nitrogen lone pair [2]. This ~0.03 pKa unit difference between cyclopentyl and cyclohexyl, while small, translates to measurable differences in the fraction of protonated amine at physiological pH (7.4): for a basic center with pKa 10.65, approximately 99.94% is protonated at pH 7.4; for pKa 10.62, approximately 99.94% is also protonated—the functional difference emerges in subcellular compartments with lower pH (e.g., endosomes at pH 5.5-6.0) where the ionization differential widens [3]. More critically, the cyclopentyl ring provides a distinct steric profile: its five-membered ring occupies a smaller hydrophobic volume than a six-membered cyclohexyl ring, directly impacting complementarity with hydrophobic binding pockets in biological targets [4].

Medicinal Chemistry Drug Design Physicochemical Properties

Aminomethylphenol Scaffold Privileging: GABA Transporter Inhibition Demonstrates Class-Level Activity with Micromolar Potency

The aminomethylphenol scaffold has validated biological activity as a privileged chemotype for GABA transporter inhibition. In a comprehensive study of N-substituted aminomethylphenol derivatives evaluated against murine GABA transporters mGAT1-mGAT4 using a [³H]GABA uptake assay in HEK cells, the series exhibited inhibitory potencies in the micromolar range with slight subtype selectivity for mGAT3 [1]. The most potent compound identified, 5-n-dodecylaminomethyl-2-methoxyphenol (compound 21), achieved an IC₅₀ of approximately 3 μM at mGAT3 [2]. While this specific data point derives from a 2-methoxy-5-substituted analog rather than the 3-substituted target compound, it establishes that the aminomethylphenol core—shared by Phenol, 3-[(cyclopentylamino)methyl]-, hcl—is capable of engaging GABA transporters, and that variation of the N-substituent (dodecyl vs. cyclopentyl) and ring substitution pattern (2-methoxy-5- vs. 3-) modulates both potency and subtype selectivity [3].

Neuropharmacology GABA Transporter Inhibition Aminomethylphenol SAR

Mannich Base Antioxidant Activity: N-Alkyl Substitution Enhances Membrane-Protective Effects in Erythrocyte Oxidative Hemolysis Models

Phenolic Mannich bases, as a compound class, have been systematically evaluated for antioxidant activity. A comprehensive 2023 review in Russian Chemical Bulletin summarized structure-antioxidant activity relationships for Mannich bases derived from natural and synthetic phenols [1]. The high antioxidant and membrane-protective activity exhibited by certain Mannich bases in the model of oxidative hemolysis of mammalian erythrocytes is explained by the presence in their structure of an N-alkyl group or a fragment of a heterocyclic amine, which affects the lipophilicity of the compounds and their interaction with the cell membrane [2]. The position of the aminomethyl substituent on the phenol ring was also found to influence hemolytic activity (erythrotoxicity), establishing a structure-toxicity relationship that is directly relevant to the 3-substitution pattern of the target compound [3]. While the specific DPPH IC₅₀ or oxidative hemolysis IC₅₀ for Phenol, 3-[(cyclopentylamino)methyl]-, hcl has not been reported, the class-level data indicate that the N-cyclopentyl group—a lipophilic, cyclic secondary amine fragment—is structurally suited to confer the membrane-protective antioxidant phenotype described in the review.

Antioxidant Research Free Radical Scavenging Membrane Protection

Aminomethylphenol Antimalarial Chemotype: JPC-2997 Establishes In Vivo Proof-of-Concept with Sub-mg/kg Oral Efficacy

The aminomethylphenol scaffold has produced clinical-stage antimalarial candidates, most notably JPC-2997 [4-(tert-butyl)-2-((tert-butylamino)methyl)-6-(6-(trifluoromethyl)pyridin-3-yl)phenol], which demonstrated in vitro IC₅₀ values of 7-34 nM against chloroquine-sensitive (D6), chloroquine-resistant (W2), and multidrug-resistant (TM90-C2B) Plasmodium falciparum lines [1]. JPC-2997 was 2-fold more active in vitro against P. falciparum than the chemically related clinical candidate WR-194,965 and was 3-fold less cytotoxic (IC₅₀ > 35 μM against human HepG2 and HEK293 cells, representing >2,500-fold selectivity over the D6 parasite line) [2]. In vivo, JPC-2997 achieved an oral ED₅₀ of 0.5 mg/kg/day in the Peters 4-day P. berghei mouse model and a radical curative total dose of 24 mg/kg [3]. While Phenol, 3-[(cyclopentylamino)methyl]-, hcl lacks the elaborated substitution pattern of JPC-2997 (no tert-butyl, no trifluoromethylpyridyl), it shares the core aminomethylphenol pharmacophore and provides a structurally simpler, more synthetically accessible entry point for exploring antimalarial SAR around the N-substituent (cyclopentyl vs. tert-butyl) and the ring position of the phenolic -OH (3- vs. 2,4-substitution).

Antimalarial Drug Discovery Aminomethylphenol Plasmodium falciparum

Catalyst-Free Synthetic Accessibility via Petasis Borono-Mannich Reaction in Cyclopentyl Methyl Ether

A practical, catalyst-free method for synthesizing aminomethylphenol derivatives—including N-cyclopentyl variants—has been established using the Petasis borono-Mannich (PBM) reaction in cyclopentyl methyl ether (CPME) at 80 °C [1]. This protocol achieves high to excellent yields without requiring any additive, catalyst, or toxic organic solvent, using CPME as an environmentally preferred reaction medium [2]. The method accommodates various arylboronic acids, secondary amines (including cyclopentylamine), and salicylaldehydes, demonstrating broad substrate applicability [3]. Compared to traditional Mannich reactions using formaldehyde and secondary amines under acidic conditions—which typically show strong preference for ortho-substitution on phenols—the PBM approach provides complementary regiochemical access and milder conditions . This synthetic accessibility differentiates the compound from analogs requiring multi-step protection/deprotection strategies or transition metal-catalyzed couplings for their preparation.

Synthetic Chemistry Green Chemistry Process Chemistry

High-Value Application Scenarios for Phenol, 3-[(cyclopentylamino)methyl]-, hcl Based on Quantitative Evidence


GABA Transporter Inhibitor Lead Optimization: N-Cyclopentyl SAR Exploration

The aminomethylphenol scaffold is validated as a GABA transporter inhibitor chemotype, with the most potent analog (5-n-dodecylaminomethyl-2-methoxyphenol) achieving IC₅₀ ≈ 3 μM at mGAT3 in a [³H]GABA uptake assay [1]. Phenol, 3-[(cyclopentylamino)methyl]-, hcl provides an N-cyclopentyl variant with intermediate lipophilicity (logP contribution ~1.1 from the cyclopentyl group) compared to the long-chain dodecyl lead. This compound is ideally suited for systematic SAR studies probing whether a medium-sized cycloalkyl N-substituent can maintain mGAT3 inhibitory potency while improving aqueous solubility (enhanced by the HCl salt form) and reducing the metabolic liability associated with long alkyl chains. The 3-position substitution offers a distinct regioisomeric starting point relative to the 2-methoxy-5-substituted lead, potentially revealing subtype selectivity differences across mGAT1-mGAT4.

Antimalarial Fragment-Based Drug Discovery: Aminomethylphenol Core with N-Cyclopentyl Modification

The clinical-stage aminomethylphenol JPC-2997 (IC₅₀ = 7-34 nM against P. falciparum; oral ED₅₀ = 0.5 mg/kg/day) validates this chemotype for antimalarial development, but its complex substitution pattern (tert-butyl, trifluoromethylpyridyl) limits rapid analog generation [2]. Phenol, 3-[(cyclopentylamino)methyl]-, hcl serves as a fragment-like, synthetically tractable analog for exploring whether an N-cyclopentyl group can substitute for the N-tert-butyl group in JPC-2997 while preserving or improving the favorable pharmacokinetic profile (t₁/₂ = 49.8 h, low clearance). The compound's simpler structure enables faster SAR iteration and may occupy distinct intellectual property space relative to the Jacobus Pharmaceutical patent estate covering JPC-2997 and JPC-3210.

Membrane-Protective Antioxidant Screening: Lipophilic N-Cyclopentyl Phenolic Mannich Base

The 2023 review by Shevchenko and Buravlev established that N-alkyl and heterocyclic amine fragments on phenolic Mannich bases confer high antioxidant and membrane-protective activity in oxidative hemolysis models by modulating lipophilicity and cell membrane interaction [3]. Phenol, 3-[(cyclopentylamino)methyl]-, hcl, with its N-cyclopentyl secondary amine fragment, is structurally positioned to exhibit this membrane-protective phenotype. Its 3-substitution pattern further distinguishes it from the more common ortho-aminomethylphenol antioxidants (e.g., 2-HOBA), which function primarily as dicarbonyl scavengers rather than membrane-protective agents. This compound is suitable for head-to-head comparative DPPH and oxidative hemolysis assays against both ortho-substituted analogs and N-alkyl (non-cyclic) variants to quantify the contribution of the N-cyclopentyl group to antioxidant efficacy and erythrotoxicity.

Green Chemistry Building Block: Catalyst-Free Petasis Borono-Mannich Derivatization Platform

The catalyst-free Petasis borono-Mannich protocol in cyclopentyl methyl ether (80 °C) provides a validated, high-yielding synthetic route for generating diverse aminomethylphenol derivatives from this compound or its synthetic precursors [4]. This positions Phenol, 3-[(cyclopentylamino)methyl]-, hcl as both a product of and a starting material for green chemistry workflows. For medicinal chemistry groups building compound libraries, the ability to further derivatize the phenolic -OH (etherification, esterification, sulfonation) or the secondary amine (acylation, reductive alkylation, sulfonamide formation) without requiring transition metal catalysts reduces cost, simplifies purification, and aligns with the growing institutional and funding body emphasis on sustainable laboratory practices.

Quote Request

Request a Quote for Phenol, 3-[(cyclopentylamino)methyl]-, hcl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.